molecular formula C18H18N6O3S B12138455 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide

Cat. No.: B12138455
M. Wt: 398.4 g/mol
InChI Key: XVIQIZHAVDQEJW-UHFFFAOYSA-N
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Description

4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as:

Uniqueness

What sets 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N6O3S

Molecular Weight

398.4 g/mol

IUPAC Name

4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H18N6O3S/c1-27-14-8-4-12(5-9-14)17-22-23-18(24(17)20)28-10-15(25)21-13-6-2-11(3-7-13)16(19)26/h2-9H,10,20H2,1H3,(H2,19,26)(H,21,25)

InChI Key

XVIQIZHAVDQEJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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